molecular formula C8H11ClN2O B13493348 (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride

Cat. No.: B13493348
M. Wt: 186.64 g/mol
InChI Key: ZSUXBHHKCLNXBR-RGMNGODLSA-N
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Description

(3S)-3-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is a chiral heterocyclic compound featuring a pyrido-oxazine core with a stereospecific methyl group at the 3S position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. The molecular formula is C₈H₁₁ClN₂O, with an average molecular weight of 172.61 g/mol (calculated from ). Its synthesis typically involves palladium-catalyzed coupling reactions, as described for analogous 3-substituted pyrido-oxazines .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(3S)-3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c1-6-5-11-7-3-2-4-9-8(7)10-6;/h2-4,6H,5H2,1H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

ZSUXBHHKCLNXBR-RGMNGODLSA-N

Isomeric SMILES

C[C@H]1COC2=C(N1)N=CC=C2.Cl

Canonical SMILES

CC1COC2=C(N1)N=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Reduction of 4H-pyrido[3,2-b]oxazin-3-one Precursors

One of the key steps involves the reduction of 4H-pyrido[3,2-b]oxazin-3-one to the corresponding 3-methyl-2H,3H,4H-pyrido[3,2-b]oxazine. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation, carried out in tetrahydrofuran (THF) under reflux conditions.

Step Reagents & Conditions Yield Notes
Reduction LiAlH4 (1.0 M in THF), reflux for 1–18 h 79–85% Ice-cooling during addition, quenching with water and NaOH, followed by filtration and solvent removal to isolate product as solid powder

This method produces the 3-methyl derivative with high yield and purity, suitable for further conversion to the hydrochloride salt.

Formation of Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature. This step enhances compound stability and facilitates purification.

Chiral Resolution and Stereochemical Control

To obtain the (3S)-enantiomer specifically, preparative chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is employed after the synthesis of racemic mixtures.

Method Description Application
Chiral HPLC/SFC Separation of enantiomers based on chiral stationary phases Isolation of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b]oxazine from racemic mixtures

Alternatively, starting from chiral precursors or using asymmetric synthesis approaches can provide stereochemical control.

Alternative Synthetic Routes via Cyclization

Some methods start from 2-aminophenol derivatives reacting with oxalyl chloride to form 1,4-benzoxazinediones, which can be further transformed into pyrido-oxazine frameworks. However, these are more commonly applied to related benzoxazine systems rather than the exact pyrido[3,2-b]oxazine scaffold.

Summary Table of Key Preparation Steps

Step Starting Material Reagents Conditions Product Yield Reference
1 4H-pyrido[3,2-b]oxazin-3-one LiAlH4 in THF Reflux 1–18 h, quench with H2O/NaOH 3-methyl-2H,3H,4H-pyrido[3,2-b]oxazine 79–85%
2 Free base HCl in ethanol/methanol Room temp, stirring Hydrochloride salt Quantitative
3 Racemic mixture Chiral HPLC or SFC Chromatographic separation (3S)-enantiomer Variable

Research Discoveries and Optimization Insights

  • Electron-donating groups on related benzoxazine rings decrease product yields, indicating electronic effects influence cyclization and substitution efficiency.
  • Microwave-assisted nucleophilic aromatic substitution (SNAr) has been used to improve reaction times and yields in related oxazine syntheses but is less documented for the exact pyrido[3,2-b]oxazine system.
  • The reduction step with LiAlH4 is robust and reproducible, with yields consistently above 75% across different studies.
  • Chiral separation techniques remain essential for obtaining enantiomerically pure compounds, critical for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

The 3S-methyl group distinguishes this compound from other pyrido-oxazine derivatives. For example:

  • 4-Methyl derivatives (e.g., 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, ) lack stereochemical specificity at the 3-position and feature substitutions at the 4-position.

Solubility and Salt Forms

The hydrochloride salt form of the target compound improves solubility in polar solvents, a critical factor for drug delivery. In contrast:

  • Neutral analogs (e.g., 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, ) exhibit lower aqueous solubility.
  • Carboxylic acid derivatives (e.g., 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid, ) achieve high solubility via ionizable groups but lack the stability of hydrochloride salts.

Comparative Data Table

Compound Name Substituent Position/Type Molecular Weight (g/mol) Synthesis Method Key Properties
(3S)-3-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride 3S-methyl, HCl salt 172.61 Pd-catalyzed coupling High aqueous solubility
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine () 4-methyl, 7-bromo 245.08 Unspecified Bromo group enhances reactivity
3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid () 3-oxo, 6-carboxylic acid 245.28 Carboxylic acid functionalization High solubility, acidic
2,2-Dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine () 2,2-dimethyl 164.21 Unspecified Steric hindrance at 2-position

Key Findings and Implications

Stereochemical Specificity: The 3S-methyl group may offer advantages in chiral recognition for biological targets compared to non-chiral analogs.

Solubility Optimization : Hydrochloride salts and carboxylic acid derivatives improve solubility, but the former provides better stability for pharmaceutical applications.

Synthetic Flexibility : Palladium-catalyzed methods enable precise substitution patterns, though stereochemical control remains challenging .

Biological Activity

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is a heterocyclic compound notable for its unique structural configuration and potential biological activities. This article delves into its biological activity, synthesis, and research findings.

Structural Characteristics

The compound features a pyridine ring fused to an oxazine ring with a methyl group at the 3-position. Its molecular formula is C8H10N2OC_8H_{10}N_2O and it exists as a hydrochloride salt which enhances solubility in polar solvents, facilitating its use in biological research.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities. The biological spectrum of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride can be predicted using computational models like the PASS (Prediction of Activity Spectra for Substances) system. This system analyzes structure-activity relationships to identify potential therapeutic effects.

Potential Therapeutic Effects

  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial pathogens.
  • Antitumor Properties : Structural analogs are often investigated for their ability to inhibit tumor growth.
  • Neuroactive Effects : Some derivatives have been linked to neuroprotective activities.

Synthesis

The synthesis of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride typically involves multi-step organic reactions. Common methods include the condensation of 2-aminopyridine with formaldehyde and methylating agents under controlled conditions.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Various studies have employed molecular docking and dynamics simulations to predict binding affinities and modes of action against specific biological targets.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique properties of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride:

Compound NameStructure TypeBiological Activity
2-MethylpyridinePyridine derivativeAntimicrobial
6-MethylpyridazinePyridazine derivativeAntitumor
1-MethylpiperidinePiperidine derivativeNeuroactive
4-HydroxyquinolineQuinoline derivativeAntiviral

This table highlights how variations in structure can lead to different biological activities and potential applications in drug development.

Q & A

Q. Why do stereochemical outcomes vary in synthetic routes, and how can consistency be ensured?

  • Methodological Answer : Chirality may be affected by reducing agents (e.g., LiAlH₄ vs. NaBH₄) or asymmetric catalysis. Use chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) for reproducible stereochemistry. Confirm outcomes with circular dichroism (CD) spectroscopy .

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